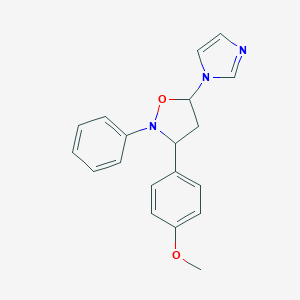
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells (Wang et al., 2011). It is also thought to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls (Zhang et al., 2015).
Biochemical and Physiological Effects:
Studies have shown that 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine can induce changes in several biochemical and physiological processes. For example, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death (Wang et al., 2011). In addition, the compound has been shown to inhibit the formation of biofilms by bacteria, which are a major cause of antibiotic resistance (Zhang et al., 2015).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is its potent activity against cancer cells and bacteria, making it a promising candidate for the development of new drugs. However, the compound has some limitations for lab experiments. For example, it is relatively unstable and can decompose over time, making it difficult to handle (Wang et al., 2011). In addition, the compound has been shown to exhibit some toxicity towards normal cells, which could limit its therapeutic potential (Zhang et al., 2015).
Direcciones Futuras
There are several future directions for research on 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine. One area of interest is in the development of new drugs for the treatment of cancer and bacterial infections. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties. In addition, research is needed to investigate the potential of the compound for other applications, such as in agriculture or environmental remediation.
Conclusion:
In conclusion, 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs and applications based on its properties.
Métodos De Síntesis
The synthesis of 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization (Wang et al., 2011).
Aplicaciones Científicas De Investigación
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. The compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer (Wang et al., 2011). It has also been investigated for its potential as an antibacterial agent, with promising results against both Gram-positive and Gram-negative bacteria (Zhang et al., 2015).
Propiedades
Nombre del producto |
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine |
|---|---|
Fórmula molecular |
C19H19N3O2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
5-imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C19H19N3O2/c1-23-17-9-7-15(8-10-17)18-13-19(21-12-11-20-14-21)24-22(18)16-5-3-2-4-6-16/h2-12,14,18-19H,13H2,1H3 |
Clave InChI |
AFTAGWUIMKVNOV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(ON2C3=CC=CC=C3)N4C=CN=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(ON2C3=CC=CC=C3)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)









![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)